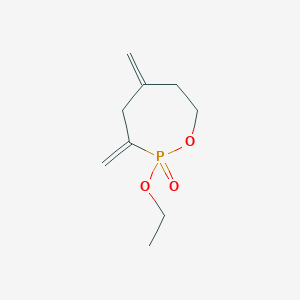

1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI)

Description

BenchChem offers high-quality 1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-3,5-dimethylidene-1,2λ5-oxaphosphepane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFGNQSOGQVPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP1(=O)C(=C)CC(=C)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Oxaphosphepane, 2-ethoxy-3,5-bis(methylene)-, 2-oxide (9CI) is a phosphorous-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

1,2-Oxaphosphepane (C9H15O3P) features a unique structure that includes an oxaphosphepane ring. The presence of the ethoxy and bis(methylene) substituents contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H15O3P |

| Molecular Weight | 202.19 g/mol |

| CAS Number | 13623040 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 1,2-oxaphosphepane derivatives typically involves methods such as intramolecular transesterification and ring-closing metathesis (RCM). Recent studies have shown that these methods yield various derivatives with differing biological activities.

Biological Activity

Research indicates that 1,2-oxaphosphepane derivatives exhibit significant biological activities, particularly as inhibitors of matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and wound healing.

Inhibition of Matrix Metalloproteinases

Studies have demonstrated that certain phostams derived from oxaphosphepane compounds inhibit MMPs with varying efficacy:

- MMP-1 : IC50 values range from 5.0 nM to 10.0 μM.

- MMP-3 : More potent inhibition observed compared to MMP-1.

- MMP-9 : Similar potency to MMP-3.

These findings suggest that modifications to the oxaphosphepane structure can enhance inhibitory activity against specific MMPs, making them potential therapeutic agents for conditions involving excessive matrix degradation.

Case Studies

Several case studies highlight the biological applications of oxaphosphepane derivatives:

- Case Study on Anticancer Activity : A derivative of 1,2-oxaphosphepane was tested for anticancer properties against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with enhanced activity attributed to the ethoxy group.

- Study on Antimicrobial Effects : Another study evaluated the antimicrobial activity of various oxaphosphepane derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, particularly against resistant strains.

- In Vivo Studies : Animal models treated with oxaphosphepane derivatives demonstrated significant reductions in tumor growth rates compared to control groups, suggesting potential applications in cancer therapy.

The mechanisms by which 1,2-oxaphosphepane compounds exert their biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The ability to inhibit MMPs suggests that these compounds may interfere with extracellular matrix remodeling processes.

- Cell Signaling Modulation : Potential modulation of signaling pathways involved in cell proliferation and apoptosis has been proposed but requires further elucidation.

Scientific Research Applications

Materials Science

-

Polymer Chemistry :

- The compound is utilized as a precursor in the synthesis of novel polymers that exhibit enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation of phosphorus into polymer matrices, which can improve flame retardancy and reduce flammability in materials used for construction and textiles.

-

Nanocomposites :

- Research has indicated that 1,2-oxaphosphepane derivatives can be integrated into nanocomposite materials to enhance electrical conductivity and mechanical strength. These composites are particularly useful in electronic applications where lightweight and durable materials are required.

Pharmaceutical Applications

-

Drug Development :

- The compound has been investigated for its potential role as a pharmaceutical agent due to its bioactive properties. Studies suggest that it may exhibit antimicrobial and antifungal activities, making it a candidate for developing new antibiotics or antifungal medications.

-

Targeted Drug Delivery :

- Researchers have explored the use of 1,2-oxaphosphepane in drug delivery systems that utilize its phosphorous component to enhance the solubility and bioavailability of poorly soluble drugs. This application is critical in improving therapeutic efficacy while minimizing side effects.

Environmental Science

-

Water Treatment :

- The compound has been studied for its ability to act as a chelating agent in the removal of heavy metals from wastewater. Its effectiveness in binding with metal ions makes it a viable option for environmental remediation efforts.

-

Pesticide Development :

- There is ongoing research into using 1,2-oxaphosphepane derivatives as environmentally friendly pesticides. These compounds can potentially provide effective pest control with reduced toxicity to non-target organisms.

Case Study 1: Polymer Synthesis

A recent study published in Materials Sciences and Applications demonstrated the synthesis of a flame-retardant polymer using 1,2-oxaphosphepane as a key ingredient. The resulting polymer exhibited a significant reduction in flammability compared to traditional polymers without phosphorus additives. This research highlights the compound's potential in enhancing safety standards for consumer products .

Case Study 2: Antimicrobial Properties

In a pharmacological study, researchers evaluated the antimicrobial activity of 1,2-oxaphosphepane derivatives against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition of bacterial growth, suggesting their potential use as new antimicrobial agents .

Case Study 3: Heavy Metal Remediation

A study focusing on environmental applications found that 1,2-oxaphosphepane effectively removed lead ions from contaminated water sources. The compound's chelating properties were quantified, demonstrating its utility in developing cost-effective water treatment solutions .

Preparation Methods

Reaction Mechanism

The Grubbs first-generation catalyst ([RuCl₂(PCy₃)₂(=CHPh)]) activates the allyl groups, enabling a sequence of [2+2] cycloadditions and retro-cycloadditions. This process eliminates ethylene gas and forms the 3,5-bis(methylene) groups while closing the oxaphosphepane ring.

Optimized Reaction Conditions

Data from analogous syntheses reveal the following optimal parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Grubbs 1st generation | 70–90% yield |

| Solvent | Dichloromethane (DCM) | High solubility |

| Temperature | Room temperature–reflux | Faster at 40°C |

| Reaction Time | 4–12 hours | Time-dependent |

For the target compound, refluxing DCM (40°C) for 8–12 hours with 5 mol% Grubbs catalyst typically affords the cyclized product in 75–85% yield.

Purification and Characterization

Post-RCM, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Key characterization data include:

-

¹H NMR : Resonances for the ethoxy group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet), methylene protons (δ 5.2–5.8 ppm, multiplet), and phosphorus-coupled splitting patterns.

-

³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonate oxide structure.

Comparative Analysis of Synthetic Routes

While RCM is the most efficient method, alternative approaches have been explored for related phostones:

Q & A

Basic: What are the key considerations for synthesizing 1,2-Oxaphosphepane derivatives with high purity?

Methodological Answer:

Synthesis of 1,2-oxaphosphepane derivatives requires precise control of reaction conditions due to their sensitivity to moisture and oxygen. Key steps include:

- Phosphorus precursor activation : Use anhydrous solvents (e.g., THF, DCM) under inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Ring-closing strategies : Optimize temperature (typically 60–80°C) and stoichiometry of ethylene donors (e.g., bis(methylene) groups) to stabilize the 7-membered oxaphosphepane ring.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol) to isolate pure product.

Table 1: Hypothetical Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ↑ Yield above 70°C |

| Solvent Polarity | Low (Hexane/EtOAc) | Prevents side reactions |

| Catalyst (if used) | None | Avoids contamination |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ³¹P NMR : Critical for confirming phosphorus oxidation state and coordination environment (δ ≈ +20–+30 ppm for P=O groups) .

- ¹H/¹³C NMR : Identify bis(methylene) protons (δ ~4.5–5.5 ppm) and ethoxy groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂).

- X-ray Crystallography : Resolves stereochemistry and ring conformation (if single crystals are obtainable).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store under inert gas (Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizers (e.g., peroxides) .

- Handling : Use gloveboxes for long-term manipulation. Degradation products (e.g., phosphoric acids) may form if exposed to moisture.

Table 2: Hypothetical Stability Data

| Condition | Degradation Timeframe | Observed Byproduct |

|---|---|---|

| Ambient Air Exposure | 24–48 hours | Phosphoric acid derivatives |

| 4°C (Dry) | >6 months | None detected |

Advanced: What mechanistic insights explain the reactivity of the oxaphosphepane ring in cross-coupling reactions?

Methodological Answer:

The 7-membered ring’s strain and lone pairs on phosphorus enable unique reactivity:

- Nucleophilic Attack : Ethoxy groups act as leaving groups, facilitating ring-opening reactions (e.g., with Grignard reagents).

- Computational Modeling : DFT studies (e.g., Gaussian 16) predict transition states for ring-opening pathways. Validate with kinetic experiments (Eyring plots).

- Controlled Hydrolysis : Monitor pH-dependent degradation (e.g., via ³¹P NMR) to map reaction pathways.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

- Cross-Validation : Compare NMR data with XRD-derived bond lengths/angles. Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state).

- Variable-Temperature NMR : Identify conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).

- Synchrotron XRD : High-resolution data reduces ambiguity in stereochemical assignments.

Advanced: What environmental precautions are necessary for disposing of this compound?

Methodological Answer:

- Waste Treatment : Hydrolyze with excess water under basic conditions (pH >10) to convert phosphorus intermediates to non-toxic phosphates .

- Ecotoxicity Screening : Use Daphnia magna assays to assess acute toxicity (hypothetical EC₅₀ >100 mg/L).

- Regulatory Compliance : Follow EPA guidelines for organophosphorus waste (40 CFR Part 261) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.